molecular formula C19H18N4O5S2 B340936 4-METHYL-N-{5-[2-(4-METHYLBENZENESULFONYL)ETHYL]-1,3,4-THIADIAZOL-2-YL}-3-NITROBENZAMIDE

4-METHYL-N-{5-[2-(4-METHYLBENZENESULFONYL)ETHYL]-1,3,4-THIADIAZOL-2-YL}-3-NITROBENZAMIDE

Cat. No.: B340936
M. Wt: 446.5 g/mol
InChI Key: NVQWPHHPVPTVDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-METHYL-N-{5-[2-(4-METHYLBENZENESULFONYL)ETHYL]-1,3,4-THIADIAZOL-2-YL}-3-NITROBENZAMIDE is a complex organic compound that belongs to the class of 1,3,4-thiadiazole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHYL-N-{5-[2-(4-METHYLBENZENESULFONYL)ETHYL]-1,3,4-THIADIAZOL-2-YL}-3-NITROBENZAMIDE typically involves multiple steps. One common method starts with the reaction of 4-methylbenzenesulfonyl chloride with ethylamine to form an intermediate. This intermediate is then reacted with 2-amino-5-nitro-4-methylbenzoic acid under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-METHYL-N-{5-[2-(4-METHYLBENZENESULFONYL)ETHYL]-1,3,4-THIADIAZOL-2-YL}-3-NITROBENZAMIDE undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-METHYL-N-{5-[2-(4-METHYLBENZENESULFONYL)ETHYL]-1,3,4-THIADIAZOL-2-YL}-3-NITROBENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-METHYL-N-{5-[2-(4-METHYLBENZENESULFONYL)ETHYL]-1,3,4-THIADIAZOL-2-YL}-3-NITROBENZAMIDE involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, leading to the disruption of essential biological pathways. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • 4-nitro-3-methyl-N-(5-{2-[(4-methylphenyl)sulfonyl]ethyl}-1,3,4-thiadiazol-2-yl)benzamide
  • 3-nitro-4-methyl-N-(5-{2-[(4-chlorophenyl)sulfonyl]ethyl}-1,3,4-thiadiazol-2-yl)benzamide

Uniqueness

4-METHYL-N-{5-[2-(4-METHYLBENZENESULFONYL)ETHYL]-1,3,4-THIADIAZOL-2-YL}-3-NITROBENZAMIDE is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to its analogs .

Properties

Molecular Formula

C19H18N4O5S2

Molecular Weight

446.5 g/mol

IUPAC Name

4-methyl-N-[5-[2-(4-methylphenyl)sulfonylethyl]-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide

InChI

InChI=1S/C19H18N4O5S2/c1-12-3-7-15(8-4-12)30(27,28)10-9-17-21-22-19(29-17)20-18(24)14-6-5-13(2)16(11-14)23(25)26/h3-8,11H,9-10H2,1-2H3,(H,20,22,24)

InChI Key

NVQWPHHPVPTVDN-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCC2=NN=C(S2)NC(=O)C3=CC(=C(C=C3)C)[N+](=O)[O-]

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCC2=NN=C(S2)NC(=O)C3=CC(=C(C=C3)C)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.